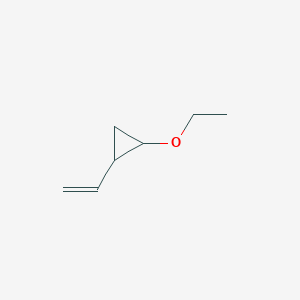

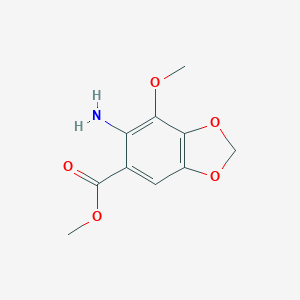

![molecular formula C54H40N2 B169716 9,10-Bis[4-(diphenylamino)styryl]anthracene CAS No. 155139-11-0](/img/structure/B169716.png)

9,10-Bis[4-(diphenylamino)styryl]anthracene

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Electroluminescent Materials

Diaminoanthracene derivatives, including 9,10-bis(diphenylamino)anthracene, have been identified as high-performance electroluminescent materials. These compounds exhibit intensive green light emission in electroluminescent devices, offering potential applications in display technology and lighting systems. The performance of these devices can be optimized by employing various layers such as hole-transporters, hole-injection layers, and electron-transporting layers, leading to very high brightness, current, and power efficiencies, along with excellent color purity (Yu et al., 2002).

Blue-Light-Emitting Materials

9,10-Bis-(9′,9′-diethyl-7′-diphenylamino-fluoren-2-yl)-anthracene, a derivative of 9,10-bis(diphenylamino)anthracene, has been synthesized and used as a blue-light-emitting material. This compound exhibits a non-coplanar structure, which inhibits intermolecular interactions and results in stable photoluminescence. The material shows promising applications in blue-light-emitting devices, demonstrating high quantum efficiency and power efficiency, along with precise color coordinates (Park et al., 2010).

Biological Probes

Certain derivatives of 9,10-bis(diphenylamino)anthracene have been developed as novel fluorescent pH sensors and biological probes. These compounds show aggregation-induced emission characteristics and can interact strongly with protein or DNA. This makes them suitable for sensing pH levels and for detecting biomacromolecules like native BSA and ct DNA (Lu et al., 2010).

High-Purity-Blue and High-Efficiency Electroluminescent Devices

Derivatives of 9,10-bis(diphenylamino)anthracene have been used to create high-purity-blue and high-efficiency electroluminescent devices. These compounds possess a non-coplanar structure and inhibited intermolecular interactions, leading to high luminescence efficiency and good color purity. Devices incorporating these materials have achieved significant luminance efficiencies, presenting potential for advancements in electroluminescent technologies (Kim et al., 2005).

AIE Compounds in Cell Imaging

Compounds based on 9,10-dithienylanthracene, related to 9,10-bis(diphenylamino)anthracene, exhibit aggregation-induced emission behaviors and can be applied in cell imaging as fluorochromes. These materials show potential in the field of bioimaging due to their reversible mechanofluorochromic performance and their ability to emit intensely when in nonplanar conformations (Wang et al., 2020).

Safety And Hazards

Direcciones Futuras

A study on a related compound, 9,10-bis((4-(1,2,2-triphenylvinyl)styryl)anthracene (TPE-An), discusses the potential for achieving continuous-wave lasing in organic semiconductors by recycling triplets into singlets . This could be a potential future direction for research involving 9,10-Bis[4-(diphenylamino)styryl]anthracene.

Propiedades

IUPAC Name |

N,N-diphenyl-4-[(E)-2-[10-[(E)-2-[4-(N-phenylanilino)phenyl]ethenyl]anthracen-9-yl]ethenyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H40N2/c1-5-17-43(18-6-1)55(44-19-7-2-8-20-44)47-35-29-41(30-36-47)33-39-53-49-25-13-15-27-51(49)54(52-28-16-14-26-50(52)53)40-34-42-31-37-48(38-32-42)56(45-21-9-3-10-22-45)46-23-11-4-12-24-46/h1-40H/b39-33+,40-34+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKRPPAJYAMXRHZ-CFTRLRGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C=CC4=C5C=CC=CC5=C(C6=CC=CC=C64)C=CC7=CC=C(C=C7)N(C8=CC=CC=C8)C9=CC=CC=C9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)N(C2=CC=C(C=C2)/C=C/C3=C4C(=C(C5=CC=CC=C35)/C=C/C6=CC=C(C=C6)N(C7=CC=CC=C7)C8=CC=CC=C8)C=CC=C4)C9=CC=CC=C9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H40N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

716.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9,10-Bis[4-(diphenylamino)styryl]anthracene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,4-Dioxaspiro[4.4]nonan-7-one](/img/structure/B169636.png)

![2-(Trimethylsilyl)furo[3,2-b]pyridine](/img/structure/B169639.png)

![(5-Methoxy-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol](/img/structure/B169643.png)

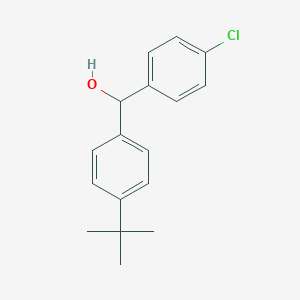

![4-chloro-N-[(4-methoxyphenyl)methyl]aniline](/img/structure/B169649.png)

![3-Fluoro-1-[tris(1-methylethyl)silyl]-1H-pyrrole](/img/structure/B169650.png)

![6-Methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B169660.png)

![5-Oxaspiro[2,3]hexane](/img/structure/B169661.png)